molecular formula C19H21ClN2O4S B11172747 2-(4-chlorophenyl)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}acetamide

2-(4-chlorophenyl)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}acetamide

Cat. No.: B11172747
M. Wt: 408.9 g/mol
InChI Key: LZYIMOPURFRNLG-UHFFFAOYSA-N
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Description

2-(4-CHLOROPHENYL)-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a chlorophenyl group and an oxolan-2-ylmethylsulfamoyl group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENYL)-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenylacetic acid with oxolan-2-ylmethylamine to form an intermediate, which is then reacted with sulfonyl chloride to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENYL)-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require specific conditions, such as anhydrous solvents and inert atmospheres, to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

2-(4-CHLOROPHENYL)-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENYL)-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)acetamide: Shares the chlorophenyl group but lacks the oxolan-2-ylmethylsulfamoyl group.

    N-(4-{[(Oxolan-2-yl)methyl]sulfamoyl}phenyl)acetamide: Similar structure but without the chlorophenyl group.

Uniqueness

The uniqueness of 2-(4-CHLOROPHENYL)-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE lies in its combined structural features, which confer specific chemical and biological properties not observed in the similar compounds mentioned above .

Properties

Molecular Formula

C19H21ClN2O4S

Molecular Weight

408.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C19H21ClN2O4S/c20-15-5-3-14(4-6-15)12-19(23)22-16-7-9-18(10-8-16)27(24,25)21-13-17-2-1-11-26-17/h3-10,17,21H,1-2,11-13H2,(H,22,23)

InChI Key

LZYIMOPURFRNLG-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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